molecular formula C10H8N2O3 B8586554 5-Methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylic acid CAS No. 88877-09-2

5-Methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylic acid

Cat. No.: B8586554
CAS No.: 88877-09-2
M. Wt: 204.18 g/mol
InChI Key: VBANRUZMQQWQDH-UHFFFAOYSA-N
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Description

5-Methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H8N2O3 and its molecular weight is 204.18 g/mol. The purity is usually 95%.
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Properties

CAS No.

88877-09-2

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

5-methyl-2-oxo-1H-1,6-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C10H8N2O3/c1-5-6-4-7(10(14)15)9(13)12-8(6)2-3-11-5/h2-4H,1H3,(H,12,13)(H,14,15)

InChI Key

VBANRUZMQQWQDH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1C=C(C(=O)N2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

E-6. 1,2-Dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carboxylic acid--A mixture containing 63 g of 1,2-dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carbonitrile, 100 ml of concentrated sulphuric acid and 100 ml of water was heated on a steam bath for 16 hours, after which time tlc analyses (20% methanol in ether) indicated the presence of a considerable amount of starting material. Therefore, the reaction mixture was heated in a oil bath at 135°-140° C. for 8 hours, cooled to room temperature and poured on ice (1 l. beaker, 1/3 filled). The resulting aqueous mixture was neutralized by adding aqueous ammonium hydroxide until slightly basic and was then reacidified by adding acetic acid. The resulting solid was collected, washed successively with water and methanol, and dried at 100° C. to yield 54.8 g of 1,2-dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carboxylic acid, m.p. 255°-257° C. with decomposition. Another 7.2 g of the product, m.p. 252° -255° C. was obtained from the mother liquor.
[Compound]
Name
E-6. 1,2-Dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carboxylic acid
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Synthesis routes and methods II

Procedure details

A mixture containing 63 g of 1,2-dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carbonitrile, 100 ml of concentrated sulphuric acid and 100 ml of water was heated on a steam bath for 16 hours, after which time tlc analyses (20% methanol in ether) indicated the presence of a considerable amount of starting material. Therefore, the reaction mixture was heated in a oil bath at 135°-140° C. for 8 hours, cooled to room temperature and poured on ice (1 1. beaker, 1/3 filled). The resulting aqueous mixture was neutralized by adding aqueous ammonium hydroxide until slightly basic and was then reacidified by adding acetic acid. The resulting solid was collected, washed successively with water and methanol, and dried at 100° C. to yield 54.8 g of 1,2-dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carboxylic acid, m.p. 255°-257° C. with decomposition. Another 7.2 g of the product, m.p. 252°-255° C. was obtained from the mother liquor.
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reactant
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